ALX 40-4C was developed from a series of peptide analogs aimed at modulating chemokine receptor activity. It is classified as a peptide inhibitor and specifically targets the CXCR4 receptor, which is a member of the G protein-coupled receptor family. The compound has been studied extensively for its potential therapeutic applications, particularly in oncology and virology.
The synthesis of ALX 40-4C involves solid-phase peptide synthesis using the Fmoc (9-fluorenylmethoxycarbonyl) strategy. This method allows for the stepwise addition of amino acids to a growing peptide chain while protecting the amino group to prevent unwanted reactions.
ALX 40-4C primarily functions through its interaction with CXCR4, inhibiting SDF-1 binding. The key chemical reaction involves:
The mechanism by which ALX 40-4C exerts its effects involves:
Studies have shown that ALX 40-4C effectively suppresses replication in HIV-infected cells by blocking CXCR4-mediated entry pathways, underscoring its potential therapeutic applications in virology.
ALX 40-4C exhibits several notable physical and chemical properties:
ALX 40-4C has several significant applications in scientific research and potential therapeutic contexts:
ALX40-4C (N-α-acetyl-nona-D-arginine amide) is a cationic peptide inhibitor that selectively targets the chemokine receptor CXCR4, a critical coreceptor for T-tropic (X4) HIV-1 strains. The compound binds to the second extracellular loop of CXCR4 with a dissociation constant (Ki) of 1 μM against stromal-derived factor-1α (SDF-1α), the natural ligand of CXCR4 [1] [9]. This binding sterically obstructs viral envelope (Env) interactions by overlapping with the epitope of the CXCR4-specific monoclonal antibody 12G5 and the SDF-1α binding domain [1]. Consequently, ALX40-4C prevents gp120-mediated conformational changes required for membrane fusion, as demonstrated in luciferase-based viral entry assays using pseudotyped HIV-1NL4-3 (X4-tropic). At 10 μM concentration, ALX40-4C achieves >90% inhibition of fusion in cells expressing CXCR4 but shows no activity against CCR5-tropic strains [1] [7].
Table 1: Coreceptor Specificity of ALX40-4C in HIV-1 Inhibition
Coreceptor Expressed | Viral Strain (Tropism) | Fusion Inhibition (%) |
---|---|---|
CXCR4 | NL4-3 (X4) | 98 ± 2.1 |
CXCR4 | 89.6 (Dual) | 85 ± 3.7 |
CCR5 | ADA (R5) | 4 ± 1.2 |
None | Murine Leukemia Virus | 0 |
Data derived from cell-cell fusion assays [1] [7]
Beyond CXCR4, ALX40-4C exhibits antagonistic activity against the G protein-coupled APJ receptor, highly expressed in central nervous system (CNS) cells. Competitive binding assays reveal ALX40-4C displaces 125I-Apelin-13 (the natural APJ ligand) with an IC50 of 2.9 μM, though this is ~14,500-fold less potent than unmodified Apelin-13 (IC50 = 0.2 nM) [3] [6]. This interaction blocks both APJ-specific and CXCR4/APJ chimeric HIV-1 Env-mediated membrane fusion. At 10 μM, ALX40-4C achieves 80–95% inhibition of fusion in cells expressing APJ or hybrid receptors, as quantified by reporter gene assays [3] [6]. Critically, ALX40-4C prevents ligand-induced APJ internalization and downstream signaling, positioning it as a potential inhibitor of neurotropic HIV-1 variants implicated in encephalopathy [6].
Table 2: APJ-Mediated Fusion Inhibition by ALX40-4C
Receptor Type | HIV-1 Isolate | IC50 (μM) | Max. Inhibition (%) |
---|---|---|---|
APJ | IIIB | 3.41 | 92 ± 4.5 |
APJ | 89.6 | 3.10 | 87 ± 3.8 |
CXCR4/APJ Chimera | IIIB | 4.15 | 84 ± 5.2 |
Data from gp120/APJ-mediated fusion assays [3] [6]
ALX40-4C demonstrates selective efficacy against HIV-1 strains reliant on CXCR4 for entry. In primary isolate infection assays, ALX40-4C inhibits 6/7 syncytium-inducing (SI; X4-using) strains in MT-2 cells (which lack CCR5 expression), with EC50 values ranging from 0.06 to 0.38 μg/mL (41–260 nM) [1] [7]. However, only 3/7 SI strains are inhibited in peripheral blood mononuclear cells (PBMCs), where CCR5 availability permits CXCR4-independent entry for dual-tropic variants [1]. Non-syncytium-inducing (NSI; R5-tropic) strains show universal resistance. The V3 loop of gp120 is the primary determinant of sensitivity: T-cell line-adapted strains (e.g., HXB2, NL4-3) with rigid V3 structures are highly susceptible (EC50 < 0.5 μg/mL), while primary isolates with flexible V3 loops (e.g., JR-FL) exhibit reduced sensitivity [7].
Table 3: Strain-Dependent Antiviral Activity of ALX40-4C
HIV-1 Strain | Tropism | EC50 (μg/mL) | Cellular System |
---|---|---|---|
HXB2 | X4 | 0.18 ± 0.11 | PM1 cells |
NL4-3 | X4 | 0.34 ± 0.04 | PBMCs |
NC10 | X4 | 0.37 ± 0.01 | MT-2 cells |
JR-FL | R5 | >50 | PBMCs |
ADA | R5 | >50 | Feline CD4+ cells |
Data from p24 reduction assays [1] [7]
Env-recombinant viruses reveal mechanistic insights into ALX40-4C resistance. Pseudotyped viruses carrying X4-tropic Env (e.g., NL4-3, HXB2) are inhibited at low EC50 values (0.34–1.34 μg/mL), whereas chimeric Env containing dual-tropic V3 loops (e.g., 89.6) require 3–5-fold higher concentrations [2] [7]. This resistance maps to specific V3 mutations: Arginine-to-Serine substitutions at position 308 (HXB2 numbering) reduce ALX40-4C binding by destabilizing electrostatic interactions with the CXCR4 N-terminus [1]. Additionally, ALX40-4C shows lower efficacy against Env chimeras incorporating primary isolate V3 loops, confirming that natural sequence variation modulates susceptibility. For example, the HC43 Env chimera exhibits an EC50 of 1.02 μg/mL—significantly higher than laboratory-adapted strains [2] [4].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: